molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No. B092742
CAS RN: 16943-37-6
M. Wt: 182.21 g/mol
InChI Key: BCSQOCJZQYFKBZ-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a derivative within the chemical class of triazin-thiazolo compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their synthesis, molecular structures, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various precursors under specific conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another synthesis method involved the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture . These methods suggest that the synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one could also involve similar condensation reactions under catalytic conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For example, 2D-NMR measurements, including gHSQC and gHMBC, were used to verify the structures of allylic derivatives . Single crystal X-ray diffraction experiments provided detailed insights into the crystalline structure and molecular geometry . These techniques would likely be applicable in analyzing the molecular structure of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one. However, the synthesis methods and the presence of functional groups such as amino and mercapto suggest that these compounds could participate in further chemical reactions, such as nucleophilic substitutions or condensation reactions, to form more complex derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, hydrogen bonding, and pi-pi stacking interactions, which contribute to their stability . The density and molecular formula of these compounds are determined through X-ray diffraction and other analytical techniques . The optical properties, such as optical band gaps and absorption indices, are investigated using spectroscopic methods and theoretical modeling, such as DFT . These properties are crucial for potential applications in optoelectronics and photodetectors .

Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

Research highlights the development of synthetic strategies and the chemical reactivities of thiazolo[3,2-b]triazin-7-one derivatives. These compounds have been extensively studied for their potential applications in medicinal chemistry due to their diverse biological activities. The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their behavior towards various reagents under different conditions have been outlined, showcasing their versatility as bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance of Triazine Derivatives

Triazine scaffolds, including structures closely related to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one, have been identified as significant in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The importance of triazine analogs in drug development highlights their potential as core moieties for future therapeutics (Verma, Sinha, & Bansal, 2019).

Pharmacological Evaluation of Triazole Derivatives

Studies on triazole derivatives, a category related to the thiazolotriazinone structure, have demonstrated their significant biological and pharmacological potential. These compounds serve as raw materials in the fine organic synthesis industry, with applications extending to agriculture, pharmaceuticals, and material sciences. The versatility of amino-1,2,4-triazoles and their derivatives in producing a range of products underscores the broad utility of these compounds in scientific research and industry (Nazarov et al., 2021).

Applications in Energetic Materials

The exploration of triazine derivatives extends into the field of energetic materials. High-nitrogen azine energetic compounds, including those with triazine structures, have garnered interest for their applications in propellants, mixed explosives, and gas generators. The unique properties of these compounds, such as their ability to improve burning rates and reduce sensitivity, present a promising avenue for advancements in energetic material research (Yongjin & Shuhong, 2019).

properties

IUPAC Name

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349465
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

CAS RN

16943-37-6
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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